

Laboratory Protocol for the Synthesis of Dimoxamine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Dimoxamine	
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Abstract

This document provides a detailed laboratory protocol for the synthesis of **Dimoxamine**, a phenethylamine derivative also known as 4C-D or Ariadne. The synthesis is a two-step process commencing with a Henry condensation reaction to form a nitrostyrene intermediate, which is subsequently reduced to the final product. This protocol includes detailed methodologies, reagent quantities, reaction conditions, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Dimoxamine, with the IUPAC name 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, is a psychoactive compound first synthesized by Alexander Shulgin.[1][2] It is a homolog of 2C-D and DOM. The synthesis of **Dimoxamine** follows classical phenethylamine synthesis routes.[3] The key steps involve the formation of a β -nitrostyrene intermediate through a Henry reaction, followed by the reduction of this intermediate to the primary amine.[3] This protocol outlines a reliable method for the laboratory-scale synthesis of **Dimoxamine**.

Chemical Structures and Reaction Scheme

Starting Materials:



- 2,5-Dimethoxy-4-methylbenzaldehyde
- Nitroethane

Intermediate:

• 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene

Final Product:

• **Dimoxamine** (1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine)

Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene (Nitrostyrene Intermediate)

This procedure is adapted from established Henry condensation reactions for analogous compounds.

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Quantity	Moles
2,5-Dimethoxy-4- methylbenzaldehyde	180.20	18.0 g	0.1
Nitroethane	75.07	15.0 mL	~0.2
Anhydrous Ammonium Acetate	77.08	7.7 g	0.1
Glacial Acetic Acid	60.05	100 mL	-

Procedure:



- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxy-4-methylbenzaldehyde (18.0 g, 0.1 mol).
- Add glacial acetic acid (100 mL) to dissolve the aldehyde.
- Add nitroethane (15.0 mL, ~0.2 mol) and anhydrous ammonium acetate (7.7 g, 0.1 mol) to the solution.
- Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate of the nitrostyrene will form.
- Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
- Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene.
- Dry the purified product in a desiccator under vacuum.

Quantitative Data (Expected):

Parameter	Value
Yield	75-85%
Purity	>95% (by NMR)

Step 2: Synthesis of Dimoxamine (Reduction of the Nitrostyrene Intermediate)

This procedure utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the nitrostyrene intermediate. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme



care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

Materials and Reagents:

Reagent	Molecular Weight (g/mol)	Quantity	Moles
1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene	251.27	25.1 g	0.1
Lithium Aluminum Hydride (LiAlH4)	37.95	11.4 g	0.3
Anhydrous Tetrahydrofuran (THF)	72.11	500 mL	-
1 M Hydrochloric Acid (HCl)	-	As needed	-
5 M Sodium Hydroxide (NaOH)	-	As needed	-
Dichloromethane (DCM)	84.93	500 mL	-
Anhydrous Magnesium Sulfate (MgSO ₄)	120.37	As needed	-

Procedure:

- Set up a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere.
- Carefully add lithium aluminum hydride (11.4 g, 0.3 mol) to 250 mL of anhydrous THF in the flask.
- In a separate beaker, dissolve 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene (25.1 g,
 0.1 mol) in 250 mL of anhydrous THF.



- Slowly add the nitrostyrene solution to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
- After the addition is complete, continue to reflux the mixture for an additional 4-6 hours.
- Cool the reaction mixture in an ice bath.
- Quenching (Fieser workup): Cautiously and slowly add the following dropwise while stirring vigorously:
 - 11.4 mL of water
 - 11.4 mL of 15% aqueous sodium hydroxide
 - o 34.2 mL of water
- A granular white precipitate of aluminum salts will form. Stir the mixture at room temperature for 30 minutes.
- Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with THF.
- Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude **Dimoxamine** freebase as an oil.
- Purification:
 - Dissolve the crude oil in dichloromethane (DCM).
 - Extract with 1 M HCl to convert the amine to its hydrochloride salt, which will move to the aqueous layer.
 - Separate the aqueous layer and wash it with DCM to remove any non-basic impurities.
 - Basify the aqueous layer with 5 M NaOH until a pH of >12 is reached.
 - Extract the liberated freebase with DCM (3 x 100 mL).

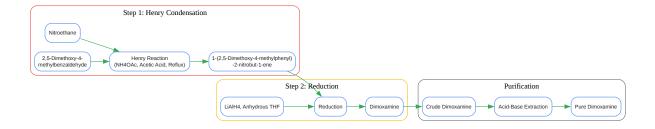


 Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield purified **Dimoxamine** freebase.

Quantitative Data (Expected):

Parameter	Value
Yield	60-75%
Purity	>98% (by GC-MS)

Visualizations Synthesis Workflow



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